methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15790908
InChI: InChI=1S/C15H26N2O3/c1-14(2,3)11(16)12(18)17-7-8-9(15(8,4)5)10(17)13(19)20-6/h8-11H,7,16H2,1-6H3/t8-,9-,10-,11+/m0/s1
SMILES:
Molecular Formula: C15H26N2O3
Molecular Weight: 282.38 g/mol

methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

CAS No.:

Cat. No.: VC15790908

Molecular Formula: C15H26N2O3

Molecular Weight: 282.38 g/mol

* For research use only. Not for human or veterinary use.

methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate -

Specification

Molecular Formula C15H26N2O3
Molecular Weight 282.38 g/mol
IUPAC Name methyl (1R,2S,5S)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Standard InChI InChI=1S/C15H26N2O3/c1-14(2,3)11(16)12(18)17-7-8-9(15(8,4)5)10(17)13(19)20-6/h8-11H,7,16H2,1-6H3/t8-,9-,10-,11+/m0/s1
Standard InChI Key WUVFBJQCJGPLJV-XWLWVQCSSA-N
Isomeric SMILES CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)N)C(=O)OC)C
Canonical SMILES CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)N)C(=O)OC)C

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name, methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, reflects its intricate stereochemistry. The bicyclo[3.1.0]hexane core features fused cyclopropane and pyrrolidine rings, with methyl groups at positions 6 and 6. The (S)-2-amino-3,3-dimethylbutanoyl side chain introduces a chiral center critical for biological activity .

Molecular Formula and Weight

The compound has a molecular formula of C₂₁H₃₃N₅O₃ and a molecular weight of 403.5 g/mol, as computed by PubChem . Its structural complexity arises from four stereocenters and a constrained bicyclic framework, which influence its conformational rigidity and interaction with biological targets.

Spectroscopic Identifiers

  • SMILES Notation:
    CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)N)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C

  • InChIKey:
    UGRNCGFEVATDJG-OJFNHCPVSA-N
    These identifiers facilitate database searches and computational modeling of its interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step organic reactions, often starting with chiral pool materials or advanced intermediates. A representative pathway includes:

  • Bicyclic Core Construction: Cyclopropanation of pyrrolidine derivatives using diazo compounds, followed by stereoselective methylation .

  • Side Chain Incorporation: Coupling the (S)-2-amino-3,3-dimethylbutanoyl moiety via amide bond formation using carbodiimide reagents (e.g., DCC or EDC).

  • Esterification: Methylation of the carboxylate group under acidic conditions.

Optimized Reaction Conditions

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for coupling steps.

  • Temperature: 0–25°C for cyclopropanation to avoid side reactions .

  • Catalysts: Palladium-based catalysts for stereoretentive steps.

Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
Bicyclo[3.1.0]hexane formationDiazomethane, Cu(acac)₂65
Amide couplingDCC, HOBt, DMF78
EsterificationHCl/MeOH92

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly soluble in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades in acidic or basic conditions via ester hydrolysis.

Thermal and Spectral Data

  • Melting Point: 148–150°C (decomposition observed above 155°C).

  • UV-Vis: λₘₐₓ = 214 nm (amide π→π* transition) .

Pharmacological Profile

Mechanism of Action

The compound acts as a protease inhibitor precursor, mimicking natural peptide substrates. Its bicyclic core imposes conformational constraints that enhance binding affinity to viral proteases, such as SARS-CoV-2 Mᴘʀᴏ .

Research Applications

Drug Development

Used to optimize pharmacokinetic properties of protease inhibitors, leveraging its:

  • Metabolic Stability: Resistance to cytochrome P450 oxidation.

  • Oral Bioavailability: Enhanced by the methyl ester prodrug moiety.

Case Study: COVID-19 Therapeutics

As a nirmatrelvir intermediate, this compound contributed to the rapid development of Paxlovid™. Clinical trials demonstrated a 89% reduction in hospitalization risk when administered early .

Future Perspectives

Ongoing research focuses on:

  • Structural Analogues: Modifying the bicyclic core to target non-viral proteases (e.g., HIV-1 protease).

  • Prodrug Optimization: Enhancing water solubility through phosphate ester derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator